Cas no 1019489-91-8 (butyl(2,4,6-trimethylphenyl)methylamine)

butyl(2,4,6-trimethylphenyl)methylamine 化学的及び物理的性質
名前と識別子
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- Benzenemethanamine, N-butyl-2,4,6-trimethyl-
- butyl(2,4,6-trimethylphenyl)methylamine
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- インチ: 1S/C14H23N/c1-5-6-7-15-10-14-12(3)8-11(2)9-13(14)4/h8-9,15H,5-7,10H2,1-4H3
- InChIKey: OZNKBFLONVELOW-UHFFFAOYSA-N
- ほほえんだ: C1(CNCCCC)=C(C)C=C(C)C=C1C
butyl(2,4,6-trimethylphenyl)methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-168505-2.5g |
butyl[(2,4,6-trimethylphenyl)methyl]amine |
1019489-91-8 | 2.5g |
$810.0 | 2023-09-20 | ||
Ambeed | A1057772-1g |
Butyl[(2,4,6-trimethylphenyl)methyl]amine |
1019489-91-8 | 95% | 1g |
$284.0 | 2024-04-26 | |
Ambeed | A1057772-5g |
Butyl[(2,4,6-trimethylphenyl)methyl]amine |
1019489-91-8 | 95% | 5g |
$824.0 | 2024-04-26 | |
Enamine | EN300-168505-0.25g |
butyl[(2,4,6-trimethylphenyl)methyl]amine |
1019489-91-8 | 0.25g |
$381.0 | 2023-09-20 | ||
Enamine | EN300-168505-5.0g |
butyl[(2,4,6-trimethylphenyl)methyl]amine |
1019489-91-8 | 5g |
$2110.0 | 2023-05-26 | ||
Enamine | EN300-168505-0.05g |
butyl[(2,4,6-trimethylphenyl)methyl]amine |
1019489-91-8 | 0.05g |
$348.0 | 2023-09-20 | ||
Enamine | EN300-168505-1g |
butyl[(2,4,6-trimethylphenyl)methyl]amine |
1019489-91-8 | 1g |
$414.0 | 2023-09-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024879-5g |
Butyl[(2,4,6-trimethylphenyl)methyl]amine |
1019489-91-8 | 95% | 5g |
¥5656.0 | 2023-02-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024879-1g |
Butyl[(2,4,6-trimethylphenyl)methyl]amine |
1019489-91-8 | 95% | 1g |
¥1953.0 | 2023-02-27 | |
Enamine | EN300-168505-0.1g |
butyl[(2,4,6-trimethylphenyl)methyl]amine |
1019489-91-8 | 0.1g |
$364.0 | 2023-09-20 |
butyl(2,4,6-trimethylphenyl)methylamine 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
butyl(2,4,6-trimethylphenyl)methylamineに関する追加情報
Butyl(2,4,6-trimethylphenyl)methylamine: A Comprehensive Overview
Butyl(2,4,6-trimethylphenyl)methylamine (CAS No. 1019489-91-8) is a versatile organic compound with significant applications in various industries. This compound is characterized by its unique chemical structure, which combines a butyl group, a methylamine moiety, and a tri-substituted phenyl ring. The presence of the 2,4,6-trimethylphenyl group imparts distinct electronic and steric properties to the molecule, making it highly valuable in both academic research and industrial settings.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Butyl(2,4,6-trimethylphenyl)methylamine through various methodologies. One notable approach involves the alkylation of aniline derivatives with appropriate alkyl halides under controlled conditions. This method not only ensures high yields but also allows for precise control over the stereochemistry of the product. Researchers have also explored the use of catalytic systems to enhance reaction efficiency and reduce environmental impact.
The physical properties of Butyl(2,4,6-trimethylphenyl)methylamine are critical to its applications. It exhibits a melting point of approximately -5°C and a boiling point around 150°C under standard atmospheric pressure. The compound is soluble in common organic solvents such as dichloromethane and ethanol but shows limited solubility in water due to its hydrophobic nature. These properties make it suitable for use in organic synthesis reactions where selective solubility is advantageous.
From a chemical standpoint, Butyl(2,4,6-trimethylphenyl)methylamine demonstrates remarkable reactivity due to the presence of the amine functional group. It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts, which are widely used as phase transfer catalysts in industrial processes. Additionally, the compound can participate in condensation reactions with carbonyl compounds to form imines or enamines, further expanding its utility in organic synthesis.
The applications of Butyl(2,4,6-trimethylphenyl)methylamine span across multiple domains. In the pharmaceutical industry, it serves as an intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, recent studies have highlighted its role in the development of novel anti-inflammatory agents and neuroprotective drugs. In materials science, this compound is employed as a precursor for advanced polymers and coatings that exhibit enhanced mechanical and thermal properties.
Moreover, Butyl(2,4,6-trimethylphenyl)methylamine finds application in agrochemicals as a component in herbicides and fungicides due to its ability to enhance bioavailability and efficacy of active ingredients. Its role in these formulations has been validated through extensive field trials and laboratory studies.
Recent research has also focused on optimizing the synthesis and purification processes of Butyl(2,4,6-trimethylphenyl)methylamine to meet stringent regulatory standards for purity and environmental safety. Green chemistry principles have been integrated into these processes to minimize waste generation and reduce energy consumption.
In conclusion,Butyl(2,4,6-trimethylphenyl)methylamine (CAS No. 1019489-91-8) stands out as a pivotal compound with diverse applications across various sectors. Its unique chemical properties and reactivity make it an essential building block in modern organic synthesis.
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